molecular formula C12H10N2O B8622468 5-Pyrazol-1-yl-indan-1-one

5-Pyrazol-1-yl-indan-1-one

Cat. No. B8622468
M. Wt: 198.22 g/mol
InChI Key: WVJZKPGWSWWJIK-UHFFFAOYSA-N
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Patent
US07728150B2

Procedure details

Combine 5-fluoro-indan-1-one (1.02 g, 6.79 mmol), pyrazole (0.46 g, 6.79 mmol), and potassium carbonate (1.03 g, 7.47 mmol, 1.10 equivalents) in dimethyl sulfoxide (5 ml) in a sealed tube and heat to 100° C. for 48 hours. Cool to room temperature, dilute with ether, wash with water (2×), dry over anhydrous sodium sulfate, and concentrate to obtain the title compound as a brown solid (0.98 g, 73%). LC-MS m/z 199.1 (M++1).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[NH:12]1[CH:16]=[CH:15][CH:14]=[N:13]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.CCOCC>[N:12]1([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[C:7](=[O:11])[CH2:6][CH2:5]3)[CH:16]=[CH:15][CH:14]=[N:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0.46 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
1.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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